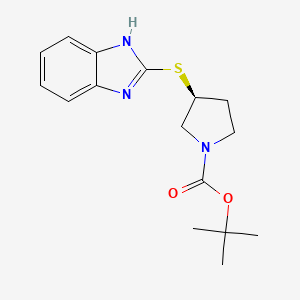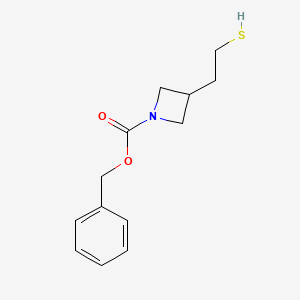
t-Butyl (4-iodophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyl (4-iodophenoxy)acetate is an organic compound that features a tert-butyl ester and an iodophenoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl (4-iodophenoxy)acetate typically involves the esterification of 4-iodophenoxyacetic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The use of solid acid catalysts can also help in the easy separation and recycling of the catalyst, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
t-Butyl (4-iodophenoxy)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the iodine atom.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions are used for the oxidation of the phenoxy group.
Major Products Formed
Nucleophilic Substitution: Products include phenoxyacetic acid derivatives with different substituents replacing the iodine atom.
Reduction: The major product is t-Butyl (4-hydroxyphenoxy)acetate.
Oxidation: Products include quinones or other oxidized phenoxy derivatives.
Aplicaciones Científicas De Investigación
t-Butyl (4-iodophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies due to the presence of the iodine atom.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of t-Butyl (4-iodophenoxy)acetate depends on the specific reactions it undergoes. For nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the iodine is attached. In reduction reactions, the iodine atom is removed and replaced by a hydrogen atom. In oxidation reactions, the phenoxy group undergoes electron transfer processes to form oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
- t-Butyl (4-bromophenoxy)acetate
- t-Butyl (4-chlorophenoxy)acetate
- t-Butyl (4-fluorophenoxy)acetate
Comparison
t-Butyl (4-iodophenoxy)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes the compound more reactive in nucleophilic substitution reactions. Additionally, the iodine atom can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H15IO3 |
|---|---|
Peso molecular |
334.15 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-iodophenoxy)acetate |
InChI |
InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 |
Clave InChI |
LQNAJSPSJBJAPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)




![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)



![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)
![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)
